N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide
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Overview
Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a benzoyl group, a tetrahydroisoquinoline moiety, and a difluorobenzamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.
Introduction of the benzoyl group: The tetrahydroisoquinoline intermediate is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the difluorobenzamide group: The final step involves the reaction of the benzoylated tetrahydroisoquinoline with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial production methods for this compound would likely involve optimization of these reaction conditions to maximize yield and purity, as well as the use of scalable techniques such as continuous flow synthesis.
Chemical Reactions Analysis
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions.
Scientific Research Applications
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may serve as a probe for studying biological processes involving tetrahydroisoquinoline derivatives.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar compounds to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide include:
- N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide
- N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide
These compounds share the tetrahydroisoquinoline core but differ in the substituents attached to the core structure. The uniqueness of this compound lies in the presence of the difluorobenzamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O2/c24-20-9-7-17(13-21(20)25)22(28)26-19-8-6-15-10-11-27(14-18(15)12-19)23(29)16-4-2-1-3-5-16/h1-9,12-13H,10-11,14H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBMGCZZPHKOPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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